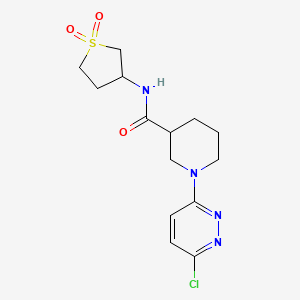

1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C14H19ClN4O3S and its molecular weight is 358.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a piperidine ring, a chloropyridazine moiety, and a dioxido tetrahydrothiophene group. Its molecular formula is C14H16ClN3O2S, and it has a molecular weight of 319.81 g/mol. The following table summarizes key structural features:

| Feature | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H16ClN3O2S |

| Molecular Weight | 319.81 g/mol |

| SMILES | CN1CC(CC1)C(=O)N2C(=C(N=C2Cl)C(=O)O)S(=O)(=O)C(C)C |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine core followed by the introduction of the chloropyridazine and dioxido tetrahydrothiophene groups. The synthetic route can be optimized to improve yield and purity.

Antiviral Activity

Research has indicated that derivatives of piperidine compounds exhibit significant antiviral properties. For instance, compounds with similar structures have shown activity against viruses such as HIV and Herpes Simplex Virus (HSV). The biological evaluation often includes in vitro assays to determine the efficacy against various viral strains.

A study on related piperidine derivatives demonstrated moderate antiviral activity with IC50 values ranging from 54 μM to 92 μM against CVB-2 and HSV-1, suggesting that modifications in the structure can enhance antiviral potency .

Antimicrobial Activity

In addition to antiviral properties, the compound's antimicrobial activity has been assessed against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound have been tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing varied degrees of effectiveness .

Case Studies

Several studies have explored the biological activities of piperidine derivatives:

- Antiviral Efficacy : A study synthesized a library of piperidine derivatives which were evaluated against HIV-1. Some compounds exhibited promising antiviral activity with low cytotoxicity, suggesting a potential therapeutic application in viral infections .

- Antimicrobial Screening : Another investigation focused on the antibacterial properties of piperidine derivatives, revealing that specific substitutions could enhance their effectiveness against common pathogens .

The mechanism by which these compounds exert their biological effects is often linked to their ability to interact with specific viral enzymes or bacterial cell membranes. For instance, compounds may inhibit viral replication by targeting reverse transcriptase or protease enzymes in HIV .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. The structure of the compound suggests potential activity against various bacterial strains. A study highlighted the synthesis of piperidine derivatives and their evaluation against pathogens, showing promising results in inhibiting bacterial growth .

Anti-inflammatory Properties

The compound's structure may also suggest anti-inflammatory effects. Research into similar piperidine derivatives has revealed their ability to modulate inflammatory pathways, particularly in conditions like arthritis and other inflammatory diseases. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines, indicating a potential therapeutic role for this compound in managing inflammation .

Neurological Applications

Piperidine derivatives are well-known for their neuroactive properties. The compound's unique structural features may enable it to interact with neurotransmitter systems, potentially offering benefits in treating neurological disorders such as depression and anxiety. Studies have focused on the modulation of neurotransmitter levels by piperidine compounds, suggesting a pathway for further exploration .

Case Studies

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves:

- Coupling reactions : Amide bond formation between the piperidine-3-carboxylic acid derivative and the 1,1-dioxidotetrahydrothiophen-3-amine moiety under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Chloropyridazine introduction : Nucleophilic aromatic substitution or Suzuki-Miyaura coupling for attaching the 6-chloropyridazin-3-yl group .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .

- Optimization : Solvent polarity (e.g., DMF vs. THF), temperature control (0–60°C), and catalyst screening (e.g., Pd for cross-coupling) are critical for yield improvement .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR spectroscopy : 1H and 13C NMR to confirm regiochemistry of the chloropyridazine and sulfone groups .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for mass validation .

- X-ray crystallography : To resolve stereochemical ambiguities in the piperidine and tetrahydrothiophene rings .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme inhibition assays : Fluorescence-based or radiometric assays (e.g., kinase or protease targets) at 1–100 µM concentrations .

- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HEK293 or HeLa) to assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values across different enzymatic assays?

- Methodological Answer :

- Orthogonal validation : Compare results from fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to rule out assay-specific artifacts .

- Dose-response curve analysis : Ensure linearity (R2 > 0.95) and use non-linear regression models (e.g., Hill equation) for accurate IC50 determination .

Q. What computational strategies are effective for predicting this compound’s binding modes to biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Glide with flexible ligand sampling to explore piperidine and sulfone group interactions .

- Molecular dynamics (MD) simulations : AMBER or GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .

Q. How does the sulfone group in the tetrahydrothiophene moiety influence metabolic stability?

- Methodological Answer :

- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS .

- Metabolite identification : High-resolution MS (HRMS) to detect sulfone oxidation or glutathione adducts .

Q. What strategies mitigate solubility challenges in aqueous buffer systems during in vitro studies?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting assay integrity .

- pH adjustment : Test buffers (pH 6.5–7.4) to exploit ionizable groups (e.g., piperidine nitrogen) .

Q. Experimental Design & Data Analysis

Q. How should researchers design dose-ranging studies to evaluate target selectivity?

- Methodological Answer :

- Panel screening : Test against 10–20 related enzymes/receptors (e.g., kinase family members) at 0.1–100 µM .

- Selectivity index (SI) : Calculate as IC50(off-target)/IC50(primary target); SI > 10 indicates high specificity .

Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data?

- Methodological Answer :

- Z-factor analysis : Validate assay robustness (Z’ > 0.5) .

- False discovery rate (FDR) control : Use Benjamini-Hochberg correction for multi-target datasets .

Q. How can stability studies under varying pH and temperature conditions inform formulation development?

- Methodological Answer :

- Forced degradation : Expose to pH 1–10 (HCl/NaOH) and 40–80°C for 24–72 hours; monitor degradation via HPLC .

- Kinetic modeling : Arrhenius plots to predict shelf-life at 25°C .

Q. Comparative & Mechanistic Studies

Q. How does this compound compare structurally and functionally to N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide?

- Methodological Answer :

- Structural alignment : Overlay 3D structures (e.g., PyMOL) to assess sulfone vs. thiophene sulfonyl group spatial orientations .

- Functional assays : Compare IC50 values against shared targets (e.g., kinases) to quantify potency differences .

Q. What evidence supports or refutes the hypothesis that the chloropyridazine group enhances target binding affinity?

Properties

Molecular Formula |

C14H19ClN4O3S |

|---|---|

Molecular Weight |

358.8 g/mol |

IUPAC Name |

1-(6-chloropyridazin-3-yl)-N-(1,1-dioxothiolan-3-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C14H19ClN4O3S/c15-12-3-4-13(18-17-12)19-6-1-2-10(8-19)14(20)16-11-5-7-23(21,22)9-11/h3-4,10-11H,1-2,5-9H2,(H,16,20) |

InChI Key |

IYJYNKKDRZYLGN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.